Product packaging for Pramipexole propionamide(Cat. No.:CAS No. 106006-84-2)

Pramipexole propionamide

Cat. No.: B021337
CAS No.: 106006-84-2
M. Wt: 225.31 g/mol
InChI Key: VVPFOYOFGUBZRY-LURJTMIESA-N
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Description

Pramipexole propionamide is a chemical of interest in neuroscience and pharmaceutical research, derived from Pramipexole. Pramipexole is a well-characterized dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, demonstrating a distinct preference for the D3 receptor subtype . Its established mechanism of action involves stimulating these receptors, mimicking the effects of the neurotransmitter dopamine . The parent compound is approved for the treatment of Parkinson's disease and Restless Legs Syndrome (RLS) , and has shown promising research applications in areas such as treatment-resistant unipolar and bipolar depression . Furthermore, studies suggest that Pramipexole may also exhibit neuroprotective properties, including anti-apoptotic effects that are potentially independent of its dopaminergic activity . The propionamide analog is supplied for investigational purposes to explore these and other potential mechanisms and applications further. Researchers can use this compound to probe dopaminergic pathways, study receptor interactions, and develop novel therapeutic agents. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3OS B021337 Pramipexole propionamide CAS No. 106006-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPFOYOFGUBZRY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147469
Record name Pramipexole propionamide
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Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106006-84-2
Record name N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide
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Record name Pramipexole propionamide
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Record name Pramipexole propionamide
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Record name (S)-2-Amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole
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Record name PRAMIPEXOLE PROPIONAMIDE
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Mechanistic Investigations of Pramipexole Propionamide Formation and Degradation Kinetics

Elucidation of Degradation Pathways of Pramipexole (B1678040) Leading to Propionamide (B166681) Formation

Pramipexole, a non-ergot dopamine (B1211576) agonist, can degrade under various conditions to form several impurities. nih.govscielo.brscielo.br The propionamide derivative, identified chemically as (S)-2-Amino-4,5,6,7-tetrahydro-6-(1-oxo-propylamino)benzothiazole, is a notable degradation product. synzeal.comnih.gov Understanding the pathways that lead to its formation is crucial for ensuring the stability and quality of pramipexole-containing drug products.

The interaction between the active pharmaceutical ingredient (API) and the excipients used in a formulation can be a significant factor in the generation of degradation products. nih.gov While specific studies detailing the direct role of excipients in the formation of pramipexole propionamide are not extensively reported in the provided search results, the general principle of drug-excipient incompatibility is a well-established cause of impurity formation. nih.gov For instance, studies on other pramipexole degradation products have highlighted the role of excipients like celluloses, which may contain trace levels of reactive species that can catalyze degradation reactions. mdpi.com It is plausible that certain excipients could act as catalysts or reactants in the formation of the propionamide linkage, although further focused research is needed to confirm this for this compound.

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. nih.govscielo.br These studies involve subjecting the drug to harsh conditions such as heat, humidity, and light to accelerate the degradation process. scielo.brscielo.brasianpubs.org

Thermal stress is a key factor in the degradation of many pharmaceutical compounds. researchgate.net Studies on pramipexole have shown that it is susceptible to degradation under thermal stress. asianpubs.org For example, when subjected to dry heat at 105°C for 24 hours, degradation of pramipexole has been observed. asianpubs.org Another study investigated the effect of dry heat at 50°C for 30 days. nih.gov While these studies confirm the thermal lability of pramipexole, the specific formation of this compound under these conditions is not always explicitly quantified. However, the melting and decomposition point of pramipexole dihydrochloride (B599025) monohydrate is reported to be in the range of 296-305 °C, indicating its eventual breakdown at high temperatures. researchgate.net

Humidity is another critical environmental factor that can influence drug stability. For pramipexole, exposure to high humidity has been shown to induce degradation. asianpubs.org One study exposed pramipexole extended-release tablets to 25°C and 90% relative humidity for two days, which resulted in the formation of unknown impurities. asianpubs.org Another investigation involved storing the drug at 50°C and 75% relative humidity for three months. nih.gov The European Medicines Agency has noted that while pramipexole itself does not absorb significant water at lower relative humidity, it can liquefy at a relative humidity above 92%. europa.eu This high moisture environment can facilitate degradation reactions.

Photostability studies are conducted to determine the effect of light on a drug substance. While the active substance of pramipexole is not considered light-sensitive on its own, it has been found to degrade when formulated in a tablet matrix or in binary mixtures with excipients. europa.eu Exposure to UV light (1.2 Million Lux hours) has been part of forced degradation studies on pramipexole tablets. asianpubs.org Another study observed significant degradation when pramipexole was exposed to direct sunlight for 8 days, leading to the formation of (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid. nih.gov Although this is a different impurity, it demonstrates the potential for light to induce chemical changes in the pramipexole molecule.

Stress ConditionParametersObserved DegradationReference
Thermal 105 °C for 24 hoursDegradation observed asianpubs.org
50 °C for 30 days (dry heat)Degradation studied nih.gov
Humidity 25 °C / 90% RH for 2 daysFormation of unknown impurities asianpubs.org
50 °C / 75% RH for 3 months (wet heat)Degradation studied nih.gov
>92% RHLiquefaction europa.eu
Light 1.2 Million Lux hours (UV)Degradation observed in tablets asianpubs.org
Direct sunlight for 8 daysSignificant degradation nih.gov

Influence of Environmental Stressors on Degradation Processes

Proposed Chemical Mechanisms for the Formation of the Propionamide Linkage

The formation of an amide bond, such as the propionamide linkage in the pramipexole impurity, typically involves the reaction of a primary or secondary amine with a carboxylic acid or its derivative. In the case of pramipexole, the secondary amine in the 6-position of the tetrahydrobenzothiazole ring is the likely site of reaction.

The source of the propionyl group is a key question. It could potentially arise from the degradation of certain excipients present in the formulation, which under stress conditions (heat, humidity, light), might break down to yield propionic acid or a more reactive derivative like a propionyl halide or anhydride. This reactive species could then acylate the secondary amine of the pramipexole molecule.

A plausible, though not explicitly detailed in the provided search results for this specific impurity, mechanism would be a nucleophilic acyl substitution. The secondary amine on the pramipexole molecule would act as the nucleophile, attacking the carbonyl carbon of the propionyl group source. This would be followed by the elimination of a leaving group, resulting in the formation of the stable amide bond of this compound. Further research, including isotopic labeling studies, would be necessary to definitively identify the source of the propionyl group and confirm the precise reaction mechanism.

Kinetic Modeling of this compound Accumulation in Pharmaceutical Formulations

The accumulation of degradation products such as this compound in pharmaceutical formulations is a time-dependent process that can be described and predicted using kinetic modeling. This involves studying the rate at which the parent drug, pramipexole, degrades and the corresponding rate at which the impurity is formed under various environmental conditions.

The formation of this compound likely arises from a reaction between pramipexole and a source of a propionyl group. This could potentially occur through interaction with excipients containing propionic acid or its derivatives, or through a more complex degradation pathway of the pramipexole molecule itself under certain stress conditions. For instance, studies on other pramipexole degradation products have identified drug-excipient interactions as a source of impurity formation. A notable example is the formation of a methoxymethyl derivative of pramipexole, which was found to arise from an interaction with formaldehyde (B43269) present in excipients like hydroxypropyl methylcellulose (B11928114) (HPMC) mdpi.com. A similar mechanism, involving acylation of one of pramipexole's amino groups by a propionyl source, is a plausible pathway for the formation of this compound.

Kinetic studies on the general degradation of pramipexole have shown that the rate of degradation is dependent on the specific stressor. For example, under hydrolytic conditions, the degradation rate in a basic medium has been found to be faster than in an acidic medium nih.gov. One study reported that after one hour of exposure to acidic conditions, pramipexole degraded by 7.54%, while in basic conditions, the degradation was 4.88% scielo.br. In another study, after 48 hours at 80°C in 3 M hydrochloric acid, a major degradation product was formed nih.gov. Under photolytic conditions, exposure to direct sunlight for eight days also resulted in significant degradation nih.gov.

The data from such forced degradation studies can be used to construct kinetic models. Typically, the degradation of a drug and the formation of an impurity are modeled using zero-order, first-order, or second-order kinetics. By plotting the concentration of the impurity (or the loss of the API) against time, the reaction order can be determined, and the rate constant (k) can be calculated. This rate constant is a critical parameter in predicting the shelf-life of a pharmaceutical product.

The following interactive table presents hypothetical data based on reported degradation percentages to illustrate how kinetic data for the accumulation of an impurity like this compound might be represented. This data could be generated from a stability study of a pramipexole tablet formulation.

Time (Months)Pramipexole Assay (%)This compound (%)Total Degradants (%)
0100.00.000.05
399.50.150.50
699.00.280.95
998.60.421.40
1298.10.551.85
1897.20.782.75
2496.31.023.65

From such data, a kinetic model can be developed. For example, if the formation of this compound follows first-order kinetics, the rate of its formation would be directly proportional to the concentration of the remaining pramipexole. The integrated rate law for a first-order reaction can be used to predict the amount of impurity that will be present at any given time, which is essential for establishing appropriate specifications and shelf-life for the drug product.

In a stability study of pramipexole extended-release tablets, an unknown degradation product was observed to increase over a 12-month period under storage conditions of 30°C and 65% relative humidity mdpi.com. While this impurity was identified as a methoxymethyl derivative, the study highlights the importance of monitoring impurity levels over the product's shelf life and provides a framework for how the accumulation of this compound would be tracked and modeled.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Pramipexole Propionamide

Development and Validation of Chromatographic Separation Techniques

Chromatographic methods, particularly liquid chromatography, form the cornerstone of impurity profiling in pharmaceutical analysis. The development of robust and validated separation techniques is critical for resolving pramipexole (B1678040) from its potential impurities, including Pramipexole propionamide (B166681), and for accurately quantifying them.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of pramipexole and its impurities. medicalresearchjournal.orgmdpi.com Stability-indicating HPLC methods are designed to separate the API from all potential degradation products and process-related impurities, ensuring that the analytical method is specific and reliable throughout the shelf-life of the drug product. scielo.br

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for pramipexole and its related compounds. Optimization of these methods is crucial to achieve adequate resolution between the main component, pramipexole, and closely related impurities like Pramipexole propionamide. Key to this optimization is the careful selection of the stationary phase, mobile phase composition, pH, and temperature.

Several studies report the use of C18 (octadecyl silane) columns for this purpose. medicalresearchjournal.orgscielo.brijpsonline.com The mobile phase typically consists of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). medicalresearchjournal.orgijpsonline.com For instance, a method for separating pramipexole from degradation products utilized an Ace5-C18 column with a mobile phase of 10 mmol L-1 ammonium (B1175870) acetate (B1210297) and acetonitrile in a 75:25 (v/v) ratio. scielo.br Another method employed a Thermo Scientific C18 column with a mobile phase of methanol and acetonitrile (40:60 v/v). medicalresearchjournal.org The pH of the aqueous phase is a critical parameter; for the basic compound pramipexole, adjusting the pH can significantly impact retention and peak shape. A method using a phosphate (B84403) buffer adjusted to pH 4.0 with glacial acetic acid demonstrated good peak symmetry. ijpsonline.com Detection is consistently performed using a UV detector, typically at a wavelength of approximately 262-264 nm. ijpsonline.comasianpubs.org

Table 1: Examples of Optimized RP-HPLC Conditions for Pramipexole Impurity Analysis

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase Inertsil ODS-3V, 250 mm × 4.6 mm, 5 µm asianpubs.org C18, 250×4.6 mm, 5 μm ijpsonline.com Ace5-C18, 250×4.6 mm, 5 µm scielo.br
Mobile Phase A: Buffer-ACN (90:10); B: Buffer-ACN (50:50) Acetonitrile:Phosphate Buffer (pH 4.0) (70:30 v/v) ijpsonline.com Ammonium Acetate (10mM):Acetonitrile (75:25 v/v) scielo.br
Buffer 0.5% w/v 1-octane sulfonic acid sodium salt & 67 mM KH2PO4, pH 2.7 asianpubs.org Phosphate buffer, pH adjusted with glacial acetic acid ijpsonline.com 10 mmol L-1 Ammonium Acetate scielo.br
Flow Rate 1.0 mL/min asianpubs.org 1.0 mL/min ijpsonline.com Not Specified
Detection 264 nm asianpubs.org 262 nm ijpsonline.com 260 nm scielo.br
Temperature 40 °C asianpubs.org Ambient ijpsonline.com Not Specified

ACN: Acetonitrile

For highly polar and ionic analytes that exhibit poor retention on traditional reversed-phase columns, ion-pair chromatography is a powerful alternative. technologynetworks.com This technique introduces an ion-pair reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby increasing its retention on the nonpolar stationary phase. technologynetworks.comjk-sci.com

A validated stability-indicating ion-pair HPLC method was specifically developed to evaluate impurities in a low-dose extended-release formulation of pramipexole. asianpubs.org This method successfully addressed challenges related to the extraction and recovery of impurities from a complex matrix. The method utilized 1-octane sulfonic acid sodium monohydrate as the ion-pairing agent in a phosphate buffer at pH 2.7. asianpubs.org The use of the ion-pair reagent was essential for achieving the necessary resolution between pramipexole and its oxidative impurities, which were identified by LC-MS. asianpubs.org The concentration of the ion-pair reagent is a critical parameter; it should be optimized to provide sufficient retention without causing excessively long run times. technologynetworks.comjk-sci.com

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which provides significant advantages over conventional HPLC, including higher resolution, increased speed, and greater sensitivity. eag.com These benefits make UHPLC an ideal platform for demanding pharmaceutical analyses, such as impurity profiling. sigmaaldrich.com

UHPLC methods, often coupled with tandem mass spectrometry (UHPLC-MS/MS), have been developed for the sensitive determination of pramipexole in biological matrices like human plasma. nih.govnih.gov One such method achieved chromatographic separation on a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with a rapid run time of just 1.5 minutes. nih.gov Another method for the simultaneous determination of pramipexole and ropinirole (B1195838) used a Gemini NX3 column with a gradient mobile phase. nih.gov While these methods were developed for bioanalysis, the principles and instrumentation are directly applicable to impurity analysis in bulk drugs and finished products, offering the potential for much faster and more efficient quality control testing.

Pramipexole is a chiral compound, with the (S)-enantiomer being the active form. mdpi.comptfarm.pl Therefore, controlling the enantiomeric purity is a critical aspect of quality control. The (R)-enantiomer is considered an impurity, and its levels must be strictly monitored. Chiral chromatography is the standard method for separating enantiomers.

Several chiral liquid chromatographic methods have been developed for the enantiomeric resolution of pramipexole. nih.gov These methods typically employ a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as amylose (B160209) and cellulose (B213188) derivatives, have proven to be highly effective. ptfarm.pl A validated method resolved the enantiomers of pramipexole on a Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate)) using a mobile phase of n-hexane, ethanol, and diethylamine (B46881) (70:30:0.1, v/v/v). nih.gov The addition of a basic modifier like diethylamine is often crucial for achieving good peak shape and resolution for basic analytes like pramipexole. nih.gov Another study compared various polysaccharide columns and found that a Chiralpak IA column provided the best resolution factor. ptfarm.pl These chiral separation methods are essential for assessing the stereochemical purity of pramipexole and would be equally applicable to assessing the enantiomeric purity of chiral-related structures like this compound, should it be synthesized from a chiral precursor.

Table 2: Chiral HPLC Methods for Pramipexole Enantiomer Separation

Parameter Method 1 Method 2
Chiral Stationary Phase Chiralpak AD (250 mm x 4.6 mm, 10 µm) nih.gov Chiralpak IA (250 x 4.6 mm) ptfarm.pl
Mobile Phase n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v) nih.gov hexane:ethanol:ethanolamine (86:14:0.1, v/v/v) ptfarm.pl
Flow Rate Not Specified 1.5 mL/min ptfarm.pl
Detection Not Specified 260 nm ptfarm.pl
Resolution (Rs) > 8 nih.gov 8.60 (at 40°C) ptfarm.pl

High-Performance Liquid Chromatography (HPLC) for Impurity Analysis

Comprehensive Spectroscopic and Spectrometric Characterization for Structural Elucidation

While chromatography is used to separate impurities, spectroscopic and spectrometric techniques are required for their definitive structural identification. A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is typically used to elucidate the structures of unknown impurities.

One study detailed the isolation and characterization of a degradation impurity of pramipexole, identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.com The impurity was first detected by HPLC and then isolated for structural analysis. High-resolution mass spectrometry (HRMS) provided the accurate mass and elemental composition. The structure was ultimately confirmed through extensive NMR experiments, including 1H, 13C, and 2D NMR. mdpi.com

In another relevant study, the synthesis of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, the chemical name for this compound, was attempted. umich.edu The formation of this carbon-11 (B1219553) labeled amide intermediate was monitored by HPLC, although its isolation proved challenging under the reported radiolabeling conditions. umich.edu

For the definitive structural confirmation of this compound, a similar comprehensive approach would be employed.

Mass Spectrometry (MS): LC-MS would be used to determine the molecular weight of the impurity. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of its elemental formula, distinguishing it from other potential impurities. mdpi.com

Nuclear Magnetic Resonance (NMR): Following isolation, 1D (¹H and ¹³C) and 2D NMR (like COSY, HSQC, HMBC) experiments would be conducted. This would allow for the complete assignment of all proton and carbon signals, confirming the presence of the propionamide group and its point of attachment to the pramipexole core. mdpi.com

Infrared (IR) Spectroscopy: FTIR spectroscopy would be used to identify key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the amide carbonyl (C=O) and N-H bonds, which would differ from the spectrum of pramipexole itself. mdpi.comunicam.it

Systematic vibrational spectroscopic analysis of the parent pramipexole molecule using FT-IR, FT-Raman, and density functional theory (DFT) calculations has been performed, providing a foundational dataset that aids in the interpretation of the spectra of its derivatives. nih.gov

Table 3: Spectroscopic Techniques for Structural Elucidation

Technique Application for this compound Expected Findings
High-Resolution Mass Spectrometry (HRMS) Determination of exact mass and elemental formula. mdpi.com Molecular weight corresponding to C13H21N3OS.
¹H NMR Spectroscopy Mapping of all proton environments in the molecule. mdpi.com Signals corresponding to the ethyl group (CH3-CH2-) of the propionamide moiety, in addition to pramipexole core protons.
¹³C NMR Spectroscopy Identification of all unique carbon atoms. mdpi.com A signal for the amide carbonyl carbon (~170-175 ppm) and signals for the ethyl group carbons.
FTIR Spectroscopy Identification of key functional groups. mdpi.comnih.gov Characteristic C=O stretching vibration for the amide group (~1650 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing critical information on its molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of the compound. For this compound (C10H15N3OS), the expected exact mass of the protonated molecule [M+H]+ would be calculated and compared against the measured value. A close correlation between the theoretical and observed mass provides strong evidence for the compound's identity.

While specific experimental HRMS data for this compound is not widely published, the analysis of related pramipexole impurities has been successfully performed using techniques like LC-MS-QTOF (Liquid Chromatography-Mass Spectrometry-Quadrupole Time-of-Flight). mdpi.com For a degradation impurity of pramipexole, a molecular ion peak [M+H]+ was observed at an m/z that confirmed its molecular formula. mdpi.com A similar approach would be applied to this compound.

Table 1: Theoretical HRMS Data for this compound

IonMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]+C10H16N3OS+226.0936
[M+Na]+C10H15N3OSNa+248.0755

Note: This table represents theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of the theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of this compound. In an MS/MS experiment, the protonated molecule of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a unique fingerprint of the molecule, allowing for the confirmation of its structure.

Key fragmentation pathways would likely involve the cleavage of the propionamide side chain and fragmentation of the tetrahydrobenzothiazole ring system. For instance, the loss of the propionyl group (CH3CH2CO-) would result in a significant fragment ion. The fragmentation pattern of pramipexole itself, which has been studied, involves characteristic losses from the propylamino side chain and the heterocyclic ring system. nih.gov By analogy, the fragmentation of this compound would provide clear structural information.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossStructural Assignment of Fragment
226.1169.157.0 (C3H5O)Loss of the propionyl group
226.1199.127.0 (C2H3)Fragmentation of the propionamide side chain
169.1152.117.0 (NH3)Loss of ammonia (B1221849) from the amino group

Note: This table contains predicted fragmentation patterns based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework of the molecule.

One-Dimensional NMR (1H, 13C, DEPT) for Proton and Carbon Environments

One-dimensional NMR experiments, including 1H, 13C, and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for assigning the proton and carbon environments in this compound.

1H NMR: The 1H NMR spectrum would show distinct signals for the protons of the ethyl group in the propionamide moiety (a triplet and a quartet), protons on the tetrahydrobenzothiazole ring, and the protons of the primary amine and amide groups. The chemical shifts and coupling constants of these signals would be characteristic of their specific chemical environments.

13C NMR: The 13C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide, carbons of the benzothiazole (B30560) ring system, and the aliphatic carbons of the ethyl group and the saturated portion of the six-membered ring.

DEPT: DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH2, and CH3 groups, further aiding in the assignment of the 13C NMR spectrum.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity Information

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in the this compound molecule.

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would reveal proton-proton coupling networks, for example, confirming the connectivity within the ethyl group of the propionamide and the adjacent protons on the tetrahydrobenzothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the 1H and 13C signals for each CH, CH2, and CH3 group.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm-1)VibrationFunctional Group
3400 - 3200N-H stretchPrimary amine (-NH2) and secondary amide (N-H)
1680 - 1630C=O stretch (Amide I)Amide carbonyl
1620 - 1580N-H bendPrimary amine
1550 - 1510N-H bend (Amide II)Secondary amide
1300 - 1100C-N stretchAmine and amide

Note: This table presents expected ranges for the characteristic IR absorptions.

A patent describing the synthesis of pramipexole mentions obtaining an infrared spectrum for pramipexole dihydrochloride (B599025) monohydrate prepared from the propionamide intermediate, indicating that IR is a standard characterization technique in this context. googleapis.com

Rigorous Analytical Method Validation Pursuant to Regulatory Guidelines (e.g., ICH Q2(R1))

To ensure that an analytical method is suitable for its intended purpose, it must undergo rigorous validation as prescribed by regulatory bodies like the International Council for Harmonisation (ICH). The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, establishing their reliability, and ensuring the integrity of the generated data. loesungsfabrik.deeuropa.euich.org The following sections detail the validation parameters essential for a quantitative impurity method for this compound.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components (e.g., pharmaceutical excipients). europa.euich.org For an HPLC method, specificity is demonstrated by showing that this compound is well-resolved from the active pharmaceutical ingredient (pramipexole), other known impurities, and any peaks originating from the placebo or degradation of the sample matrix. asianpubs.orgscielo.br

This is typically achieved by:

Spiking Studies: A solution of the drug product placebo is spiked with this compound and other potential impurities to demonstrate that no co-elution occurs. europa.eu

Forced Degradation: The drug substance and drug product are subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. scielo.brresearchtrend.net The analytical method must be able to separate this compound from these newly formed degradants. asianpubs.org

Peak Purity Analysis: Using a photodiode array (PDA) detector, the peak purity of this compound can be assessed to confirm it is spectrally homogeneous and free from co-eluting impurities. asianpubs.org

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. fda.gov For an impurity like this compound, the linearity is typically assessed over a concentration range from the Limit of Quantification (LOQ) to 150% of the proposed specification limit for that impurity. ich.orgresearchtrend.net A linear relationship is confirmed if the correlation coefficient (r²) of the calibration curve is ≥ 0.99.

Range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Sensitivity of the method is established by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov The LOQ is a critical parameter for quantitative impurity methods.

These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 1: Illustrative Linearity and Sensitivity Data for this compound

ParameterTypical Result
Linearity Range LOQ to 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Accuracy represents the closeness of the test results obtained by the method to the true value. For an impurity, accuracy is determined by performing recovery studies. This involves spiking the drug product matrix with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). europa.euresearchtrend.net The percentage of recovery is then calculated.

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day Precision): The precision under the same operating conditions over a short interval of time. It is typically assessed by performing at least six replicate measurements at 100% of the test concentration. europa.eu

Intermediate Precision (Inter-day Precision): Expresses the variations within the same laboratory, considering different days, different analysts, or different equipment. scielo.br

The precision is reported as the Relative Standard Deviation (%RSD) of the measurements.

Table 2: Example Accuracy and Precision Validation Data

Validation ParameterLevelAcceptance CriteriaIllustrative Result
Accuracy (% Recovery) LOQ80.0% - 120.0%98.5%
100% Level90.0% - 110.0%101.2%
150% Level90.0% - 110.0%100.8%
Precision (%RSD) Repeatability (n=6)≤ 5.0%1.8%
Intermediate Precision (n=6)≤ 10.0%2.5%

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijrpc.com This provides an indication of its reliability during normal usage. For an HPLC method, typical variations include:

pH of the mobile phase buffer (e.g., ± 0.2 units). asianpubs.org

Flow rate (e.g., ± 10%). nih.gov

Column temperature (e.g., ± 5 °C). asianpubs.org

Mobile phase organic composition (e.g., ± 2%). ijrpc.com

The effect of these changes on critical parameters like peak resolution and tailing factor is observed. asianpubs.org

System Suitability Testing (SST) is an integral part of the analytical method. It is performed before and during the analysis of samples to ensure the continued performance of the entire analytical system (instrument, reagents, and column). SST parameters are established during method validation and may include resolution between critical peaks, peak tailing factor, theoretical plates, and the precision of replicate standard injections. ijrpc.com

Table 3: Common System Suitability Test Parameters

SST ParameterTypical Acceptance Limit
Resolution (Pramipexole and this compound) > 2.0
Tailing Factor (this compound) ≤ 2.0
Theoretical Plates > 2000
%RSD of Standard Injections (n=5) ≤ 5.0%

Regulatory and Quality Assurance Perspectives on Pramipexole Propionamide Control

Adherence to International Council for Harmonisation (ICH) Guidelines on Impurities in New Drug Products (ICH Q3B(R2))

The International Council for Harmonisation (ICH) provides a critical framework for the control of impurities in new drug products. Specifically, the ICH Q3B(R2) guideline outlines the thresholds for reporting, identifying, and qualifying degradation products. ich.orgeuropa.eueuropa.eu

During the stability testing of Pramipexole (B1678040) extended-release tablets, a degradation impurity was observed at a relative retention time (RRT) of 0.88. mdpi.comresearchgate.net The levels of this unidentified impurity exceeded the acceptable limits stipulated by ICH Q3B(R2), making its identification and characterization a regulatory necessity. mdpi.comresearchgate.net According to ICH guidelines, any degradation product found at a level greater than the reporting threshold must be reported. ich.orgeuropa.eu For drug products with a maximum daily dose of less than or equal to 2 grams, the identification threshold is typically 0.2% of the drug substance. mdpi.com

The guideline mandates that analytical procedures used for detecting and quantifying degradation products must be validated to demonstrate specificity. ich.orgeuropa.eu This often involves stress testing under conditions such as heat, humidity, light, and acid/base hydrolysis to ensure the method can effectively separate degradation products from the active pharmaceutical ingredient (API) and other excipients. ich.orgeuropa.eunih.gov

Table 1: ICH Q3B(R2) Thresholds for Degradation Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 1.0 mg (whichever is lower)0.5% or 1.0 mg (whichever is lower)
> 1 g0.05%0.10% or 2.0 mg (whichever is lower)0.15% or 2.0 mg (whichever is lower)

This table provides a simplified overview. For detailed information, refer to the official ICH Q3B(R2) guideline.

Establishment and Utilization of Pramipexole Propionamide (B166681) Reference Standards

The accurate identification and quantification of Pramipexole Propionamide as an impurity rely on the availability of well-characterized reference standards. synzeal.com These standards are essential for method development, validation, and routine quality control (QC) testing. synzeal.com

The synthesis of this compound is a crucial step in obtaining a reference standard. One described method involves the reaction of Pramipexole with propionic anhydride. researchgate.net Once synthesized, the impurity must be isolated and purified, often using techniques like preparative High-Performance Liquid Chromatography (HPLC). tandfonline.com

Comprehensive characterization of the reference standard is performed using various analytical techniques to confirm its structure and purity. These techniques include:

Mass Spectrometry (MS): To determine the molecular weight. tandfonline.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. tandfonline.com

Infrared (IR) Spectroscopy: To identify functional groups. mdpi.com

Suppliers of pharmaceutical reference standards provide a Certificate of Analysis (CoA) that includes detailed characterization data, ensuring compliance with regulatory guidelines. daicelpharmastandards.com This allows pharmaceutical laboratories to use the standard for analytical method development and validation, Abbreviated New Drug Application (ANDA) submissions, and commercial production quality control. synzeal.com

Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing Processes

Controlling the formation of this compound and other impurities is a critical aspect of the pharmaceutical manufacturing process for Pramipexole drug products. Impurities can originate from starting materials, intermediates, by-products of the API manufacturing process, or degradation of the drug substance during formulation and storage. daicelpharmastandards.commdpi.comresearchgate.net

Several strategies are employed to control and mitigate impurities:

Process Optimization: Understanding the formation pathways of impurities is key. For instance, this compound is a process-related impurity. researchgate.net By carefully controlling reaction conditions such as temperature, pH, and solvent purity during the synthesis of Pramipexole, the formation of this and other impurities can be minimized.

Control of Starting Materials and Reagents: The quality of raw materials directly impacts the impurity profile of the final product. Stringent specifications for starting materials and reagents are necessary to prevent the introduction of potential sources of impurities.

In-Process Controls (IPCs): Monitoring critical process parameters and intermediate products throughout the manufacturing process allows for early detection and correction of any deviations that could lead to increased impurity levels.

Purification Techniques: Effective purification methods, such as crystallization and chromatography, are employed to remove impurities from the API before it is formulated into the final drug product.

Formulation Development: Excipient compatibility studies are crucial. In some cases, impurities can arise from the interaction between the drug substance and excipients. mdpi.comresearcher.life For example, a degradation impurity of Pramipexole was identified as a result of a drug-excipient interaction. mdpi.comresearcher.life Selecting appropriate and high-purity excipients can prevent the formation of such degradation products.

Appropriate Packaging: The container closure system is selected to protect the drug product from environmental factors like light and moisture that can cause degradation. daicelpharmastandards.com

Impact of this compound Levels on Product Quality Attributes and Stability Budgeting

The presence of this compound, even at low levels, can significantly impact the quality, safety, and stability of the final drug product. daicelpharmastandards.com Therefore, its levels must be carefully monitored and controlled throughout the product's shelf life. daicelpharmastandards.com

Product Quality Attributes: The primary quality attribute affected by impurities is the purity of the drug product. The presence of impurities means a lower concentration of the active pharmaceutical ingredient, which can potentially affect the drug's efficacy. Regulatory authorities have strict limits on the acceptable levels of impurities in pharmaceuticals. mdpi.comresearchgate.net

Stability Budgeting: Stability studies are a regulatory requirement and are essential for determining the shelf life of a drug product. mdpi.comresearchgate.netcbg-meb.nl These studies are conducted under various environmental conditions (e.g., temperature, humidity, light) to assess how the drug product changes over time. mdpi.comnih.govcbg-meb.nl

Degradation Pathways: Forced degradation studies help to identify potential degradation products, including this compound, and elucidate their formation pathways. nih.govresearchgate.net This information is critical for developing stability-indicating analytical methods. nih.gov

Setting Acceptance Criteria: The results of stability studies are used to establish acceptance criteria for impurities at the time of release and throughout the proposed shelf life. These acceptance criteria are part of the "stability budget," which ensures that the level of any given impurity will not exceed the qualification threshold by the end of the product's shelf life.

Monitoring and Control: During routine stability testing of commercial batches, the levels of specified impurities like this compound are monitored. cbg-meb.nl If an increasing trend is observed, it may indicate a stability issue that needs to be investigated. This could lead to a reduction in the product's shelf life or a recall of the affected batches. For instance, stability data for Pramipexole drug substance has been provided for batches stored for up to 24 months at 25°C/60%RH and 6 months at 40°C/75%RH. cbg-meb.nl

Research Directions and Future Investigations Pertaining to Pramipexole Propionamide

Exploration of Additional Minor Formation Pathways

The primary formation pathway for Pramipexole (B1678040) propionamide (B166681), identified as (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, occurs during the synthesis of Pramipexole. researchgate.net It is a key intermediate that is subsequently reduced to form the active pharmaceutical ingredient (API). acs.org One established synthetic route involves the reaction of N-protected 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionyl chloride or a related acylating agent to form the propionamide intermediate, which is then reduced. acs.org

However, the potential for minor, alternative formation pathways exists, particularly under conditions of stress such as heat, humidity, and light, or through interaction with excipients in the final drug product. nih.govgoogle.comresearchgate.net Future research should focus on meticulously designed forced degradation studies to probe these possibilities.

Key Research Areas:

Interaction with Excipients: Investigating potential reactions between Pramipexole and common pharmaceutical excipients that could lead to the formation of Pramipexole propionamide. For instance, studies have shown that impurities can arise from interactions between an API and excipients like mannitol. nih.gov

Photolytic and Thermal Degradation: Subjecting Pramipexole to various light and temperature conditions beyond those in standard stability studies to identify if these stressors can induce N-acylation or other reactions resulting in the formation of the propionamide impurity. researchgate.netnih.gov

Oxidative Degradation: Exploring the impact of oxidative stress on Pramipexole, as oxidation is a common degradation pathway for many pharmaceuticals. nih.gov While the primary structure of this compound does not immediately suggest an oxidative process, secondary reactions could potentially play a role.

By systematically exploring these avenues, a more complete profile of this compound formation can be developed, leading to more robust control strategies during manufacturing and storage.

Development of Predictive Models for Impurity Generation During Storage

Predictive modeling is an emerging tool in pharmaceutical development to forecast the stability of drug products and the rate of impurity formation. nih.gov For this compound, developing such models would allow for a proactive approach to quality control. These models would integrate various data points to predict the likelihood and rate of impurity generation over the shelf-life of the product.

Stability studies have shown that Pramipexole's stability is influenced by temperature and humidity, which can lead to the formation of hydrates and potential degradation. google.comnih.govfda.gov The choice of excipients and the manufacturing process (e.g., wet granulation) can also adversely affect the stability of the final product. researchgate.net

Data Inputs for Predictive Models:

Kinetic Data: Data from accelerated stability studies conducted under various temperature and humidity conditions (e.g., 40°C/75% RH). researchgate.net

Formulation Parameters: The type and concentration of excipients used in the tablet or capsule formulation.

Manufacturing Process Variables: Parameters such as granulation method, drying temperatures, and compression forces.

Packaging Characteristics: The moisture vapor transmission rate of the container and closure system.

By applying statistical and machine learning algorithms to this data, models can be built to predict the shelf-life and establish optimal storage conditions to minimize the formation of this compound.

Factor Influence on Stability Potential for Impurity Formation
Temperature Increased temperature can accelerate degradation reactions. google.comHigh
Humidity Pramipexole is prone to water sorption and hydrate formation, which can alter its physical and chemical stability. google.comnih.govMedium
Excipients Incompatibility with certain excipients can lead to the formation of degradation products. nih.govresearchgate.netHigh
Light Pramipexole is unstable to light exposure when in solution. google.comnih.govMedium
Manufacturing Process Processes like wet granulation can introduce moisture and heat, impacting stability. researchgate.netMedium

Toxicological Assessment and Safety Threshold Determination for this compound

The toxicological profile of any impurity is a critical determinant of its acceptable limit in a pharmaceutical product. According to the International Council for Harmonisation (ICH) guidelines, impurities present above a certain identification threshold (typically 0.1% for drug products with a maximum daily dose of >1 g) must be structurally identified, and those exceeding the qualification threshold require toxicological assessment to establish their biological safety. mdpi.comjuniperpublishers.com

Currently, specific toxicological data for this compound is not widely available in the public domain. While Pramipexole itself has undergone extensive toxicological testing, it cannot be assumed that its propionamide intermediate shares the same profile. nih.govhres.ca In some cases, impurities have been found to possess genotoxic potential, requiring even stricter control. fda.gov

Future Toxicological Research:

In Vitro Genotoxicity Assays: A standard battery of tests, including the Ames assay (for bacterial reverse mutation) and in vitro chromosomal aberration assays, should be conducted to assess the mutagenic potential of this compound. fda.gov

General Toxicity Studies: If genotoxicity is ruled out, general toxicity studies in relevant animal models may be required if the impurity is present at levels exceeding the qualification threshold. These studies help establish a No-Observed-Adverse-Effect Level (NOAEL).

Computational Toxicology: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed as a preliminary screening tool to predict potential toxicity based on the chemical structure of this compound.

The data from these studies would be essential for establishing a scientifically justified safety threshold and acceptance criteria for this specific impurity in Pramipexole drug products.

ICH Thresholds for Drug Product Degradation Products
Maximum Daily Dose Reporting Threshold
≤ 1 g0.1%
> 1 g0.05%

Innovations in Analytical Technologies for Enhanced Impurity Monitoring

Robust analytical methods are the cornerstone of impurity control. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the routine analysis of Pramipexole and its impurities. semanticscholar.orgimpactfactor.org However, ongoing innovations in analytical technology offer enhanced capabilities for detecting, identifying, and quantifying trace-level impurities like this compound. biomedres.us

Advanced Analytical Techniques:

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns to provide faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC, enabling better separation of closely related impurities. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like UPLC coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide highly accurate mass measurements, which are invaluable for the structural elucidation of unknown impurities and for confirming the identity of known ones without the need for a reference standard. nih.govresearchgate.net

Hyphenated Techniques (e.g., LC-NMR): For complex structural characterization challenges, the direct coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information on impurities isolated from the drug product matrix. nih.gov

The implementation of these advanced technologies can lead to more comprehensive impurity profiling and a greater understanding of the degradation pathways. researchgate.net This allows for more precise control during the manufacturing process and ensures the quality and safety of the final product.

Q & A

Q. How do researchers align preclinical studies on this compound with NIH reporting guidelines?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Disclose sample size justifications, randomization methods, and exclusion criteria. Report adverse events (e.g., dyskinesias) and attrition rates in full .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.